molecular formula C10H13ClN2O B1526175 [3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride CAS No. 76712-84-0

[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride

Cat. No. B1526175
CAS RN: 76712-84-0
M. Wt: 212.67 g/mol
InChI Key: STFABMGASHAZIE-UHFFFAOYSA-N
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Description

“[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” is a chemical compound with significant potential in the fields of scientific research and industry. It has a CAS RN® number of 76712-84-0 . The IUPAC name for this compound is N-[3-(1,3-benzoxazol-2-yl)propyl]-N-methylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The molecular weight of “[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” is 190.24 . More detailed physical and chemical properties were not available in the retrieved sources.

Scientific Research Applications

Parkinsonism Research

The compound has been studied in the context of parkinsonism. A study reported that the abuse of a meperidine congener, which is structurally related to [3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride, led to parkinsonism. This condition persisted for an extended period and responded to drugs that stimulate dopamine receptors, indicating the compound's potential impact on dopaminergic systems. This research highlighted the neurotoxic potential of certain analogs and their effects on the brain's aminergic neurons, particularly in the substantia nigra (Davis et al., 1979).

Pesticide Exposure and Cancer Risk

Heterocyclic aromatic amines, which include compounds like [3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride, are used in pesticides. A study on pesticide applicators exposed to imazethapyr, a heterocyclic aromatic amine, found significant trends in the risk of bladder and colon cancer with increasing lifetime exposure. This research provides insights into the occupational hazards of working with these compounds and highlights the need for continued evaluation of their potential risk to humans (Koutros et al., 2009).

Environmental and Health Monitoring

Studies have assessed the exposure to environmental phenols, which include benzoxazol derivatives, among pregnant women. These studies offer insights into the distribution of these compounds in human populations and their potential effects on health. The presence of these compounds in human biospecimens indicates their pervasiveness in the environment and potential implications for public health (Mortensen et al., 2014).

Dermatological Applications

Compounds related to [3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride, like benzydamine hydrochloride, are used for their anti-inflammatory, analgesic, and antipyretic properties in various dermatological applications. The study of contact allergies to these compounds contributes to understanding their safety and potential risks in topical applications (Bruynzeel, 1986).

Safety And Hazards

The safety data sheet (SDS) for “[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” can provide detailed information about its hazards, handling procedures, and safety precautions . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFABMGASHAZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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